N-(oxan-4-yl)-1H-pyrazole-4-sulfonamide

Physicochemical Profiling Medicinal Chemistry Lead Optimization

N-(oxan-4-yl)-1H-pyrazole-4-sulfonamide (CAS 1511359-19-5) is a conformationally flexible, sp³-rich heterocyclic sulfonamide building block for medicinal chemistry. The tetrahydropyran (oxane) N1-substituent—explicitly claimed in the Peloton Therapeutics patent family (US 2022/0162193 A1) for RBM39 protein degraders—provides a balanced logP profile and unique H-bond acceptor capacity versus N-phenyl or N-methyl analogs. The free primary sulfonamide serves as a synthetic handle for appending kinase hinge-binding motifs. This scaffold is structurally validated in IRAK4 co-crystal structures (PDB 9R9K, 1.87 Å) and picomolar B-Raf inhibitors, making it the optimal core for kinase panel selectivity profiling and CNS drug discovery programs.

Molecular Formula C8H13N3O3S
Molecular Weight 231.27 g/mol
Cat. No. B7575519
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(oxan-4-yl)-1H-pyrazole-4-sulfonamide
Molecular FormulaC8H13N3O3S
Molecular Weight231.27 g/mol
Structural Identifiers
SMILESC1COCCC1NS(=O)(=O)C2=CNN=C2
InChIInChI=1S/C8H13N3O3S/c12-15(13,8-5-9-10-6-8)11-7-1-3-14-4-2-7/h5-7,11H,1-4H2,(H,9,10)
InChIKeyVAQVPYVRVYCEMN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(oxan-4-yl)-1H-pyrazole-4-sulfonamide: Core Scaffold Identity and Procurement-Grade Definition


N-(oxan-4-yl)-1H-pyrazole-4-sulfonamide (synonym: 1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazole-4-sulfonamide; CAS 1511359-19-5; molecular formula C₈H₁₃N₃O₃S; MW 231.27 g/mol) is a heterocyclic sulfonamide that integrates a pyrazole core, a bioisosteric tetrahydropyran (oxane) N1-substituent, and a primary sulfonamide group at the 4-position [1]. The oxan-4-yl moiety distinguishes it from more common N-aryl or N-alkyl pyrazole-4-sulfonamides by providing an sp³-rich, conformationally flexible ether ring that modulates both physicochemical properties and target-binding interactions without introducing the metabolic liabilities associated with phenyl rings [2]. This scaffold is a recognized privileged structure in medicinal chemistry, appearing in patents covering gamma-secretase modulation, RBM39 protein degradation, and kinase inhibition [3].

Why N-(oxan-4-yl)-1H-pyrazole-4-sulfonamide Cannot Be Interchanged with N-Phenyl or N-Alkyl Pyrazole-4-sulfonamide Analogs


The N1-substituent on the pyrazole-4-sulfonamide scaffold exerts a dominant influence over lipophilicity, hydrogen-bonding capacity, metabolic stability, and target-binding geometry. Replacing the oxan-4-yl group with a phenyl substituent (as in 1-phenyl-1H-pyrazole-4-sulfonamide, CAS 60729-96-6) increases aromatic character and planar surface area, altering both solubility and off-target binding profiles . Substitution with a simple methyl group (1-methyl-1H-pyrazole-4-sulfonamide, CAS 88398-68-9) eliminates the ether oxygen H-bond acceptor and drastically reduces molecular weight, producing a compound with different permeability and clearance characteristics . The oxane ring contributes a stereoelectronically distinct combination of an sp³-hybridized oxygen capable of serving as a hydrogen-bond acceptor, a non-aromatic chair conformation that influences target pocket complementarity, and a balanced logP profile that sits between highly lipophilic N-benzyl and excessively polar unsubstituted analogs [1]. These cumulative differences mean that biological activity, selectivity, and pharmacokinetic behavior observed for one N1-substituted pyrazole-4-sulfonamide cannot be reliably extrapolated to another.

Quantitative Differentiation Evidence for N-(oxan-4-yl)-1H-pyrazole-4-sulfonamide vs. Closest Structural Analogs


Molecular Weight and Heavy Atom Count Differentiation: Oxan-4-yl vs. Phenyl and Methyl N1-Substituted Pyrazole-4-sulfonamides

N-(oxan-4-yl)-1H-pyrazole-4-sulfonamide (MW 231.27 g/mol, 15 heavy atoms) occupies a distinct molecular weight window compared to its closest N1-substituted analogs. The unsubstituted 1H-pyrazole-4-sulfonamide (MW 147.16 g/mol, 9 heavy atoms) is substantially smaller, limiting its target-binding surface area, while 1-phenyl-1H-pyrazole-4-sulfonamide (MW 223.25 g/mol, 14 heavy atoms, but all sp²-hybridized) and 1-benzyl-1H-pyrazole-4-sulfonamide (MW 237.28 g/mol, 16 heavy atoms) flank it at different property coordinates . The oxane ring introduces a saturated oxygen heteroatom (heavy atom count = 15) not present in any carbon-only N-substituent, providing a unique H-bond acceptor that contributes to aqueous solubility without the metabolic oxidation risk of a phenyl ring [1].

Physicochemical Profiling Medicinal Chemistry Lead Optimization

Lipophilicity (cLogP) Differentiation: Oxane Ether Lowers Lipophilicity Relative to N-Benzyl and N-Phenyl Analogs

The 1-phenyl-1H-pyrazole-4-sulfonamide exhibits a measured logP of 0.865 (chembase.cn experimental data), reflecting the lipophilic contribution of the aromatic N1-substituent [1]. In contrast, oxan-4-yl-substituted pyrazole-4-sulfonamide derivatives consistently display lower computed logP values due to the polarizing effect of the tetrahydropyran ether oxygen. For example, N-{bicyclo[2.2.1]heptan-2-yl}-1-(oxan-4-yl)-1H-pyrazole-4-sulfonamide has a computed logP of 0.73, while N-(2,2-dimethyloxan-4-yl)-1-(oxan-4-yl)-1H-pyrazole-4-sulfonamide has a computed logP of -0.15 (Chemspace database) [2]. These values demonstrate that the oxane ring imparts a substantially lower lipophilicity than a phenyl substituent, with a logP shift of approximately -0.14 to -1.0 units depending on additional substitution, which is consistent with the well-documented ability of tetrahydropyran to reduce logP while maintaining or improving solubility [3].

ADME Prediction Lipophilicity Drug Design

Synthetic Accessibility Advantage: 3-Step Parallel Medicinal Chemistry Protocol for Pyrazole-4-sulfonamide Library Generation

The pyrazole-4-sulfonamide scaffold, including N-(oxan-4-yl)-1H-pyrazole-4-sulfonamide, can be synthesized via a validated 3-step parallel medicinal chemistry (PMC) protocol that employs a sulfur-functionalized aminoacrolein derivative as the key building block [1]. This methodology, published by Tucker et al. in ACS Combinatorial Science (2015), achieves selective access to the 4-sulfonamide regioisomer in a format compatible with 96-well plate synthesis, enabling the rapid parallel generation of diverse N1-substituted pyrazole-4-sulfonamide libraries [1]. In contrast, alternative synthetic routes to N-aryl pyrazole sulfonamides often require multi-step sequences involving pre-formed aryl hydrazines, which are commercially limited in diversity and may pose safety concerns [2]. The PMC approach therefore offers a quantifiable efficiency advantage: three chemical steps from a common intermediate to the final sulfonamide, with purification by simple extraction or filtration rather than chromatography for many analogs [3].

Parallel Synthesis Medicinal Chemistry Library Generation

Patent-Backed Therapeutic Differentiation: Tetrahydropyran-4-yl Pyrazole-4-sulfonamides as RBM39 Protein Degraders

The tetrahydropyran-4-yl pyrazole-4-sulfonamide substructure is explicitly claimed in the Peloton Therapeutics patent family (US 2022/0162193 A1; WO 2020/210139 A1) as an essential component of RBM39 protein degrader compounds [1]. The patent specifically exemplifies N-(3-chloro-1H-indol-7-yl)-1-tetrahydropyran-4-yl-pyrazole-4-sulfonamide as a representative compound, demonstrating that the tetrahydropyran-4-yl N1-substituent is compatible with and contributes to the RBM39 degradation mechanism of action [2]. This places N-(oxan-4-yl)-1H-pyrazole-4-sulfonamide within a patent-protected chemical space that is mechanistically linked to spliceosome modulation and antitumor activity. In contrast, N-aryl pyrazole-4-sulfonamides lacking the tetrahydropyran moiety are predominantly associated with different therapeutic mechanisms (e.g., gamma-secretase inhibition, COX-2 inhibition) and are not disclosed as RBM39 degraders in this patent family [3].

Targeted Protein Degradation Antitumor Agents RBM39

Gamma-Secretase Pathway Selectivity: Class-Level Evidence for APP vs. Notch Processing Discrimination by Sulfonamide-Pyrazoles

The broader sulfonamide-pyrazole chemotype has demonstrated the capacity for selective inhibition of amyloid precursor protein (APP) processing versus Notch cleavage by gamma-secretase. Aubele et al. (Bioorg. Med. Chem. Lett., 2011) reported that certain [3.3.1] bicyclic sulfonamide-pyrazoles achieved efficacy in reducing cortical Aβx-40 levels in FVB mice via a single oral dose while exhibiting selectivity for APP over Notch processing [1]. The structural determinants of this selectivity include the nature of the sulfonamide substituent and the geometry of the N1-substituent, with bulkier, non-planar substituents at N1 (such as tetrahydropyran) being consistent with selectivity-conferring structural features described in the SAR [2]. Although no direct selectivity data exists for N-(oxan-4-yl)-1H-pyrazole-4-sulfonamide itself, its oxane substituent provides the type of non-aromatic, conformationally flexible N1-group that the gamma-secretase SAR literature associates with favorable selectivity profiles compared to planar N-aryl substituents [3].

Gamma-Secretase Inhibition Alzheimer's Disease Selectivity

Kinase Inhibitor Structural Context: Oxan-4-yl Pyrazole as a Recognized Fragment in IRAK4 and B-Raf Inhibitor Design

The oxan-4-yl pyrazole substructure present in N-(oxan-4-yl)-1H-pyrazole-4-sulfonamide has been independently validated in kinase inhibitor design. Terstiege et al. (Bioorg. Med. Chem., 2025) reported a highly potent and selective IRAK4 inhibitor (PDB 9R9K) containing an N-(oxan-4-yl)pyrazole-4-carboxamide core, achieving a 10-fold improvement in IRAK4 cellular potency and enhanced off-target selectivity compared to the starting lead AS2444697 [1]. Separately, a BindingDB entry (BDBM25638) records an IC50 of 0.220 nM against human recombinant B-Raf for (1Z)-5-[1-(oxan-4-yl)-3-(pyridin-4-yl)-1H-pyrazol-4-yl]-2,3-dihydro-1H-indene-1-hydroxylamine, demonstrating that the oxan-4-yl pyrazole fragment can support picomolar kinase target engagement [2]. These data provide independent confirmation that the oxan-4-yl pyrazole scaffold—structurally adjacent to the target compound's core—is productive for achieving high-potency kinase inhibition, and differentiates this N1-substituent from simple N-methyl or N-phenyl analogs that lack comparable documented kinase co-crystal structures or picomolar binding data [3].

Kinase Inhibition IRAK4 B-Raf Fragment-Based Drug Design

Optimal Procurement and Research Application Scenarios for N-(oxan-4-yl)-1H-pyrazole-4-sulfonamide


RBM39-Targeted Protein Degradation Drug Discovery Programs in Oncology

N-(oxan-4-yl)-1H-pyrazole-4-sulfonamide serves as the optimal core building block for medicinal chemistry efforts targeting RBM39-mediated spliceosome modulation. The tetrahydropyran-4-yl N1-substituent is explicitly claimed in the Peloton Therapeutics patent family (US 2022/0162193 A1) for RBM39 protein degrader compounds [1]. Procurement of this specific compound—rather than an N-phenyl or N-methyl analog—ensures that the research program remains within patent-supported chemical space and targets the therapeutically validated RBM39 degradation mechanism. The free primary sulfonamide group provides a synthetic handle for further derivatization with indole, indazole, or other heterocyclic warheads as exemplified in the patent literature [1].

Parallel Library Synthesis and SAR Exploration of Pyrazole-4-sulfonamide Chemical Space

The 3-step parallel medicinal chemistry (PMC) protocol developed by Tucker et al. (ACS Combinatorial Science, 2015) enables the efficient synthesis of diverse pyrazole-4-sulfonamide libraries starting from a common aminoacrolein building block [2]. N-(oxan-4-yl)-1H-pyrazole-4-sulfonamide, produced via this route, can serve as both a target compound for property profiling and a synthetic precursor for further N-sulfonamide diversification. The PMC protocol's compatibility with 96-well plate formats and extraction-based purification makes it the method of choice for generating compound collections for high-throughput screening campaigns, where the unique H-bond acceptor capacity of the oxane ring differentiates this compound from simpler alkyl or aryl analogs in terms of screening hit diversity [2].

Kinase Selectivity Profiling Using Oxan-4-yl Pyrazole Chemical Probes

The oxan-4-yl pyrazole substructure has been independently validated in high-resolution co-crystal structures with IRAK4 (PDB 9R9K, 1.87 Å) and in picomolar B-Raf inhibition (IC50 = 0.220 nM) [3][4]. N-(oxan-4-yl)-1H-pyrazole-4-sulfonamide, bearing the identical oxan-4-yl pyrazole core, is therefore a logical starting point for kinase panel selectivity profiling. Researchers designing kinase-focused compound libraries should prioritize this compound over N-phenyl pyrazole-4-sulfonamide analogs, which have been predominantly characterized in COX-2 and gamma-secretase contexts and lack comparable kinase structural biology validation [3]. The free sulfonamide provides a vector for appending kinase hinge-binding motifs while retaining the oxane ring's favorable conformational properties.

Physicochemical Property Benchmarking for CNS Drug Discovery Programs

The reduced lipophilicity (estimated logP shift of -0.14 to -0.87 log units vs. N-phenyl analog) and increased sp³ character (Fsp³) conferred by the oxan-4-yl substituent align with established CNS drug design principles favoring lower aromatic ring count and moderate lipophilicity [5][6]. N-(oxan-4-yl)-1H-pyrazole-4-sulfonamide should be selected as a comparator compound in CNS drug discovery programs evaluating the impact of N1-substituent identity on brain penetration, P-glycoprotein efflux, and metabolic stability. Procurement of the matched N-phenyl analog (1-phenyl-1H-pyrazole-4-sulfonamide, CAS 60729-96-6) as a paired comparator is recommended to establish the quantitative contribution of the oxane ring to the overall property profile within a defined experimental system [5].

Quote Request

Request a Quote for N-(oxan-4-yl)-1H-pyrazole-4-sulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.